N-[4-(acetylamino)phenyl]-2-chloro-5-(2-methylpropyl)-1,3-thiazole-4-carboxamide
CAS No.:
Cat. No.: VC14812299
Molecular Formula: C16H18ClN3O2S
Molecular Weight: 351.9 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C16H18ClN3O2S |
|---|---|
| Molecular Weight | 351.9 g/mol |
| IUPAC Name | N-(4-acetamidophenyl)-2-chloro-5-(2-methylpropyl)-1,3-thiazole-4-carboxamide |
| Standard InChI | InChI=1S/C16H18ClN3O2S/c1-9(2)8-13-14(20-16(17)23-13)15(22)19-12-6-4-11(5-7-12)18-10(3)21/h4-7,9H,8H2,1-3H3,(H,18,21)(H,19,22) |
| Standard InChI Key | LKEWVBLZZIWYHI-UHFFFAOYSA-N |
| Canonical SMILES | CC(C)CC1=C(N=C(S1)Cl)C(=O)NC2=CC=C(C=C2)NC(=O)C |
Introduction
N-[4-(acetylamino)phenyl]-2-chloro-5-(2-methylpropyl)-1,3-thiazole-4-carboxamide is a synthetic compound characterized by its complex molecular structure, which includes a thiazole ring, an acetylamino group on a phenyl ring, a chloro substituent, and a branched alkyl chain. This compound has been noted for its potential applications in pharmaceuticals and agriculture due to its unique structural features and biological properties.
Biological Activity
The compound's thiazole ring and various functional groups contribute to its biological activity. Thiazoles are known for their diverse biological properties, including antimicrobial and anticancer activities, which make them of interest in medicinal chemistry .
Potential Applications
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Pharmaceuticals: The unique structure of this compound suggests potential applications in drug development, particularly in areas where thiazole derivatives have shown promise, such as antimicrobial and anticancer therapies.
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Agriculture: Thiazole compounds are also explored for their potential in agricultural applications, possibly as pesticides or plant growth regulators.
Comparison with Similar Compounds
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| N-[4-(acetylamino)phenyl]-2-chloro-5-(2-methylpropyl)-1,3-thiazole-4-carboxamide | Thiazole ring, acetylamino group, chloro substituent, branched alkyl chain | Combination of functional groups contributing to biological activity |
| N-[3-(acetylamino)phenyl]-2-chloro-5-(2-methylpropyl)-1,3-thiazole-4-carboxamide | Similar thiazole structure | Different positioning of acetylamino group |
| 2-chloro-N-(2-chlorophenyl)-N-(methoxycarbonyl)acetamide | Contains similar chloro and acetamide groups | Lacks thiazole ring |
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